Carbonyl[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(II)
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Overview
Description
Carbonyl[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(II) is a coordination compound that features a ruthenium metal center bound to a porphyrin ligand. The porphyrin ligand is substituted with four 2,4,6-trimethylphenyl groups, which enhance the compound’s stability and solubility. This compound is known for its vibrant red-orange color and is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbonyl[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(II) typically involves the reaction of the free base porphyrin with a ruthenium carbonyl precursor. One common method is to reflux the free base porphyrin with ruthenium(II) carbonyl chloride in a suitable solvent such as decalin. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically monitored by UV-Vis spectroscopy to ensure complete metallation of the porphyrin ligand .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and reaction time, to maximize yield and purity. The final product is often purified by recrystallization or chromatography to remove any unreacted starting materials or by-products.
Chemical Reactions Analysis
Types of Reactions
Carbonyl[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states, often using oxidizing agents such as hydrogen peroxide or oxygen.
Reduction: It can be reduced back to its original state using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the carbonyl ligand is replaced by other ligands such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents under controlled conditions.
Reduction: Sodium borohydride or other reducing agents in an inert atmosphere.
Substitution: Various ligands such as phosphines or amines in suitable solvents like dichloromethane or toluene.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of ruthenium-ligand complexes.
Scientific Research Applications
Carbonyl[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(II) has numerous applications in scientific research:
Biology: Studied for its potential use in photodynamic therapy (PDT) due to its ability to generate reactive oxygen species upon light irradiation.
Medicine: Investigated for its anticancer properties, as ruthenium complexes are known to interact with DNA and inhibit cancer cell growth.
Industry: Employed in the production of electronic components and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which Carbonyl[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(II) exerts its effects involves coordination chemistry principles. The ruthenium center can coordinate with various ligands, facilitating catalytic reactions. In biological systems, the compound can interact with biomolecules such as DNA, leading to potential therapeutic effects. The porphyrin ligand plays a crucial role in stabilizing the ruthenium center and enhancing its reactivity.
Comparison with Similar Compounds
Similar Compounds
Carbonyl[5,10,15,20-tetrakis(4-methoxyphenyl)-21H,23H-porphinato]ruthenium(II): Similar structure but with methoxy groups instead of trimethylphenyl groups.
Carbonyl[5,10,15,20-tetrakis(4-carboxyphenyl)-21H,23H-porphinato]ruthenium(II): Contains carboxyphenyl groups, which can enhance water solubility and provide different reactivity.
Uniqueness
Carbonyl[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(II) is unique due to its specific substitution pattern with trimethylphenyl groups, which provide enhanced stability and solubility compared to other similar compounds. This makes it particularly useful in catalytic applications and scientific research.
Properties
IUPAC Name |
carbon monoxide;ruthenium(2+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H52N4.CO.Ru/c1-29-21-33(5)49(34(6)22-29)53-41-13-15-43(57-41)54(50-35(7)23-30(2)24-36(50)8)45-17-19-47(59-45)56(52-39(11)27-32(4)28-40(52)12)48-20-18-46(60-48)55(44-16-14-42(53)58-44)51-37(9)25-31(3)26-38(51)10;1-2;/h13-28H,1-12H3;;/q-2;;+2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJPDELWNWMIRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=C(C=C(C=C7C)C)C)C8=C(C=C(C=C8C)C)C)C=C4)C9=C(C=C(C=C9C)C)C)[N-]3)C.[C-]#[O+].[Ru+2] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H52N4ORu |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
910.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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